molecular formula C7H3F5O B2466183 2,4-Difluoro-5-hydroxybenzotrifluoride CAS No. 1632283-20-5

2,4-Difluoro-5-hydroxybenzotrifluoride

Cat. No. B2466183
CAS RN: 1632283-20-5
M. Wt: 198.092
InChI Key: ZVRXLZAJKACJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-5-hydroxybenzotrifluoride, also known as 2,4-difluoro-5-(trifluoromethyl)phenol, is a chemical compound with the molecular formula C7H3F5O and a molecular weight of 198.09 . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-5-hydroxybenzotrifluoride consists of a phenol group (a benzene ring with a hydroxyl group) that is substituted with two fluorine atoms and a trifluoromethyl group . The InChI code for this compound is 1S/C7H3F5O/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H .

Scientific Research Applications

Synthesis of Antimicrobial Agents

Zhang et al. (2020) demonstrated a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in producing antimicrobial 3-quinolinecarboxylic acid drugs. This synthesis starts from 2,4-difluoro-3-chlororobenzoic acid and involves several steps, including nitration, esterification, and hydrolysis, achieving a 70% overall yield. This synthetic pathway is noteworthy for its improved yield and controllable conditions (Zhang et al., 2020).

Photophysical Characterization in RNA Imaging

Santra et al. (2019) explored the photophysical behavior of DFHBI derivatives, fluorogenic molecules binding the Spinach RNA aptamer. These molecules, including variants of 2,4-difluoro-5-hydroxybenzotrifluoride, were used for RNA imaging, displaying unique fluorescence characteristics in different solvents. This study highlights the impact of solvent interactions and pH on the fluorescence of these molecules, emphasizing their potential in bioimaging applications (Santra et al., 2019).

Hydroxylation Reactions

Research by Husain et al. (1980) focused on the hydroxylation of various fluorinated derivatives of p-hydroxybenzoate, including 2,4-difluoro-5-hydroxybenzotrifluoride derivatives, catalyzed by p-hydroxybenzoate hydroxylase. This study revealed the release of fluoride during hydroxylation, highlighting the potential for these reactions in synthesizing diverse chemical structures (Husain et al., 1980).

NMR Study of Electron Coupled Spin-Spin Interaction

Schaeffer and Rowbotham (1974) conducted an NMR study highlighting the negative spin-spin coupling constants between hydroxyl protons and fluorine nuclei in derivatives of 2-hydroxybenzotrifluoride. This study underscores the importance of through-space or fragment coupling mechanisms in understanding molecular interactions in fluorine-substituted compounds (Schaeffer & Rowbotham, 1974).

Synthesis of Novel Compounds

Wang et al. (2008) presented the synthesis of a novel benzo[1,5]oxazepin-4-one-based compound series from 1,5-difluoro-2,4-dinitrobenzene. This process involved substitutions and reductions, leading to compounds with potential therapeutic applications. The synthesis highlights the versatility of 2,4-difluoro-5-hydroxybenzotrifluoride in constructing molecular libraries for drug discovery (Wang et al., 2008).

properties

IUPAC Name

2,4-difluoro-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRXLZAJKACJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-hydroxybenzotrifluoride

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